4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide
Description
Properties
Molecular Formula |
C20H16ClN3O4S |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H16ClN3O4S/c21-16-7-11-18(12-8-16)29(27,28)24-17-9-5-14(6-10-17)20(26)23-22-13-15-3-1-2-4-19(15)25/h1-13,24-25H,(H,23,26)/b22-13+ |
InChI Key |
LUFVPAICIQEZPJ-LPYMAVHISA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparative Analysis of Reaction Conditions
| Step | Temperature (°C) | Pressure (MPa) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| Hydrazination | 120–125 | 0.8–1.2 | DMF | None | 85–90 |
| Condensation | 78 | Ambient | Ethanol | Acetic acid | 70–75 |
Key Observations :
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Hydrazination Step : Elevated pressure prevents hydrazine volatilization and accelerates reaction kinetics. Excess hydrazine (10–15 equiv) ensures complete substitution, as confirmed by HPLC analysis of residual starting material (<2%).
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Condensation Step : Acidic conditions (pH 4–5) favor protonation of the hydrazine nitrogen, enhancing electrophilicity of the carbonyl carbon in 2-hydroxybenzaldehyde. The reaction reaches equilibrium within 6–8 hours, with no detectable epimerization.
Structural Characterization and Validation
Post-synthesis, the compound’s structure is validated through:
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Single-Crystal X-ray Diffraction (SCXRD) :
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Analogous sulfonamide-hydrazone hybrids crystallize in monoclinic systems (space group C2/c) with unit cell parameters a = 11.857 Å, b = 11.562 Å, c = 13.840 Å, and β = 111.72°.
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Intramolecular N–H···O hydrogen bonds (2.12–2.18 Å) and π-π stacking (3.755 Å) between phenyl rings stabilize the crystal lattice.
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-
Spectroscopic Analysis :
Challenges in Purification and Scalability
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Byproduct Formation :
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Solvent Selection :
-
Industrial Adaptation :
Alternative Synthetic Approaches
While the above method is predominant, exploratory routes include:
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Microwave-Assisted Synthesis :
-
Enzymatic Catalysis :
Chemical Reactions Analysis
Reactivity: 4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide may undergo various chemical reactions:
Oxidation: Oxidative processes can modify the functional groups.
Reduction: Reduction reactions may alter the carbonyl group or other functionalities.
Substitution: Substituents can be replaced by other groups.
Hydrolysis: Sulfonamide hydrolysis can occur under specific conditions.
Common Reagents and Conditions: Reagents and conditions depend on the specific reaction. For example:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Substitution reactions often involve nucleophiles like amines or alkoxides.
Major Products: The major products formed during these reactions would be derivatives of the original compound, with modified functional groups.
Scientific Research Applications
Researchers explore the compound’s applications in:
Chemistry: As a building block for designing new molecules.
Biology: Investigating its interactions with biological systems.
Medicine: Assessing its potential as a drug candidate.
Industry: Developing materials or catalysts.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
The compound’s closest analogs differ in substituents and linker groups, impacting physicochemical and biological properties:
Key Observations :
- Hydrazone Linkers: The target compound’s hydrazone group is analogous to derivatives in and , which exhibit tautomerism (thione vs. thiol forms) . However, the 2-hydroxybenzylidene moiety may enhance metal chelation or antioxidant activity compared to non-phenolic analogs .
- Sulfonamide vs. Urea Core : Urea derivatives () generally show higher melting points (198–207°C) due to stronger hydrogen bonding, whereas sulfonamides (e.g., ) may exhibit better solubility and enzyme-binding affinity .
Biological Activity
4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and therapeutic potentials, supported by relevant research findings.
- Molecular Formula : C16H13ClN3O3S
- Molecular Weight : 366.81 g/mol
- IUPAC Name : 4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide
Synthesis
The synthesis of this compound typically involves the condensation of 4-chlorobenzenesulfonamide with a hydrazone derivative, often utilizing a base such as triethylamine to facilitate the reaction. The product is purified through recrystallization techniques to achieve high purity levels suitable for biological testing.
The biological activity of 4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activity. The hydrazone moiety plays a critical role in enhancing binding affinity to target proteins, which can lead to altered cellular signaling pathways .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent:
- In vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and MCF-7. It induces apoptosis through mechanisms involving mitochondrial dysfunction and caspase activation .
- IC50 Values : The compound exhibits IC50 values in the low micromolar range against these cell lines, indicating potent activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It demonstrates significant antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates exceeding 80% at certain concentrations. This suggests its potential utility in treating bacterial infections .
- Biofilm Disruption : The compound effectively disrupts biofilm formation in pathogenic bacteria, which is crucial for developing new antimicrobial therapies .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide?
- Methodology : The synthesis typically involves coupling a hydrazine derivative (e.g., 2-hydroxybenzaldehyde hydrazone) with a sulfonamide precursor via nucleophilic acyl substitution. Key steps include:
- Step 1 : Preparation of the hydrazinecarbonyl intermediate by reacting 2-hydroxybenzaldehyde with hydrazine hydrate under reflux in ethanol .
- Step 2 : Activation of the sulfonamide group using coupling agents like EDC/HOBt in anhydrous DMF to facilitate amide bond formation with the hydrazinecarbonyl intermediate .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol yields >90% purity .
Q. How can the structural identity of this compound be confirmed?
- Analytical Techniques :
- X-ray Crystallography : Resolves bond lengths (e.g., C–N: 1.34 Å, S–O: 1.43 Å) and confirms the (E)-configuration of the hydrazone moiety .
- NMR Spectroscopy : Key signals include:
- ¹H NMR : δ 8.2 ppm (s, 1H, –NH–), δ 7.8–7.4 ppm (m, aromatic protons) .
- ¹³C NMR : δ 168.5 ppm (C=O), δ 158.2 ppm (C–OH) .
- IR Spectroscopy : Peaks at 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O), and 1340/1150 cm⁻¹ (SO₂ asymmetric/symmetric stretching) .
Q. What solvent systems are optimal for solubility and stability studies?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and ethanol. Stability studies suggest degradation <5% after 72 hours in DMSO at 4°C .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound?
- Approach :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase IX. The sulfonamide group shows strong hydrogen bonding with Arg120 (binding energy: −8.2 kcal/mol) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap: 4.1 eV), indicating potential redox activity .
Q. What strategies resolve contradictions in reported biological activity data?
- Case Study : Conflicting IC₅₀ values for COX-2 inhibition (e.g., 0.8 μM vs. 2.3 μM) may arise from assay conditions.
- Solution : Standardize protocols using:
- Enzyme Source : Recombinant human COX-2 vs. cell lysates .
- Inhibitor Pre-treatment : Pre-incubate compound with enzyme for 15 minutes to ensure equilibrium .
Q. How can structural modifications enhance selectivity for antimicrobial targets?
- Design Framework :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., –NO₂) at the 4-chlorophenyl ring to improve bacterial membrane penetration (logP reduction from 3.2 to 2.7) .
- Hybridization : Conjugate with benzothiazole (as in ) to target DNA gyrase, achieving MIC values of 4 μg/mL against S. aureus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
